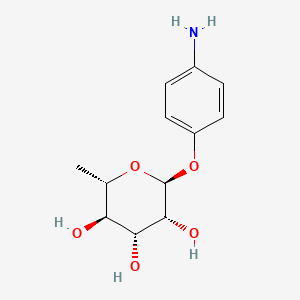

4-Aminophenyl 6-deoxy-|A-L-mannopyranoside

Description

4-Aminophenyl 6-deoxy-α-L-mannopyranoside is a glycoside derivative of 6-deoxy-α-L-mannopyranose (α-L-rhamnopyranose), where the anomeric hydroxyl group is replaced by a 4-aminophenyl aglycone. This compound is structurally characterized by the absence of a hydroxyl group at the C6 position of the mannose ring, conferring increased hydrophobicity compared to non-deoxygenated mannopyranosides .

Properties

Molecular Formula |

C12H17NO5 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9-,10+,11+,12-/m0/s1 |

InChI Key |

CITVZWPAGDTXQI-UOAXWKJLSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl 6-deoxy-α-L-mannopyranoside typically involves the glycosylation of 4-aminophenol with a suitable mannopyranosyl donor under acidic or basic conditions . The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as trifluoromethanesulfonic acid or boron trifluoride etherate .

Industrial Production Methods

. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl 6-deoxy-α-L-mannopyranoside can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Drug Delivery Systems

4-Aminophenyl 6-deoxy-α-L-mannopyranoside has shown promise in enhancing drug delivery mechanisms. Its ability to modify the surface of liposomes allows for improved uptake kinetics of therapeutic agents. This modification can lead to more efficient delivery to target tissues, particularly in cancer therapy where targeted delivery is crucial .

Glycobiology

The compound serves as a valuable tool in glycobiology for studying carbohydrate-protein interactions. Its structure mimics natural glycoproteins, making it useful for probing the roles of carbohydrates in biological processes such as cell signaling and immune responses .

Enzyme Inhibition Studies

Research indicates that derivatives of 4-Aminophenyl 6-deoxy-α-L-mannopyranoside can act as inhibitors for specific enzymes involved in metabolic pathways. This property is particularly relevant in the design of inhibitors for glycosidases, which play significant roles in various diseases .

Case Study 1: Liposomal Drug Formulations

A study demonstrated that incorporating 4-Aminophenyl 6-deoxy-α-L-mannopyranoside into liposomal formulations significantly increased the encapsulation efficiency and release rates of chemotherapeutic agents. The enhanced uptake by cancer cells was attributed to the compound's ability to interact with specific receptors on the cell surface, facilitating endocytosis .

Case Study 2: Glycosylation Patterns

Another investigation focused on the role of this compound in modifying glycosylation patterns on proteins. By using it as a substrate in enzymatic reactions, researchers were able to alter the glycan structures on therapeutic proteins, improving their stability and efficacy in vivo .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Aminophenyl 6-deoxy-α-L-mannopyranoside involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The pathways involved often include those related to carbohydrate metabolism and glycosylation processes .

Comparison with Similar Compounds

Structural Analogues

A. Substituent Variations in Aryl Mannopyranosides

Key Observations :

- 4-Aminophenyl derivatives exhibit unique bioactivity due to the amine group, which can participate in covalent bonding or hydrogen bonding with target proteins .

- Nitrophenyl analogues (e.g., ) are widely used in colorimetric assays due to the nitrophenol group’s absorbance properties .

Functional Comparisons

A. Binding Affinities and Inhibitory Effects

- FimH Adhesion Inhibition: Aryl mannopyranosides with bulky aglycones (e.g., 4-aminophenyl) show enhanced binding to FimH lectins in uropathogenic E. coli compared to smaller substituents (e.g., methyl). This is attributed to hydrophobic interactions and hydrogen bonding .

- Glycosylation Inhibition: 4-Aminophenyl α-D-mannopyranoside disrupts glycoprotein synthesis by blocking mannose incorporation, a property likely shared by its 6-deoxy-L counterpart .

B. Pharmacological Potential

- Antimicrobial Applications: Methyl-α-L-rhamnopyranoside inhibits bacterial biofilm formation, highlighting the role of 6-deoxy sugars in anti-adhesion therapies .

Physicochemical Properties

- Solubility: 6-deoxy derivatives (e.g., α-L-rhamnopyranosides) are less water-soluble than their non-deoxygenated counterparts due to reduced hydroxyl groups .

- Stability: Thio-derivatives (e.g., Ethyl 6-deoxy-1-thio-α-L-mannopyranoside) exhibit enhanced enzymatic resistance, making them suitable for prodrug designs .

Biological Activity

4-Aminophenyl 6-deoxy-α-L-mannopyranoside (commonly referred to as 4-APM) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in drug delivery systems and therapeutic applications. This compound is characterized by its ability to modify the surface properties of nanoparticles, enhancing their interactions with biological membranes. This article explores the biological activity of 4-APM, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

4-Aminophenyl 6-deoxy-α-L-mannopyranoside is an α-D-mannoside with a 4-aminophenyl group as the anomeric substituent. Its molecular formula is , and it possesses unique structural features that contribute to its biological functions.

The biological activity of 4-APM is primarily attributed to its role in enhancing drug delivery systems. It facilitates the transport of therapeutic agents across biological barriers, such as the blood-brain barrier (BBB), by conjugating with lipidic nanoparticles. This conjugation improves the uptake and efficacy of anticancer drugs like docetaxel (DTX) in brain tissues through specific carrier-mediated transport mechanisms involving glucose transporters .

Biological Activities

- Drug Delivery Enhancement :

- Immunological Effects :

- Cellular Interactions :

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.